molecular formula C16H15ClN2O3 B5216149 N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide

N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B5216149
M. Wt: 318.75 g/mol
InChI Key: SSNYTZBEHNIRDL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 3-chlorophenyl group and a 2-methoxybenzyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 3-chloroaniline with 2-methoxybenzylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: Formation of Intermediate:
    • React 3-chloroaniline with a coupling agent such as carbonyldiimidazole (CDI) to form an activated intermediate.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
  • Step 2: Coupling Reaction:
    • Add 2-methoxybenzylamine to the reaction mixture and allow the reaction to proceed.
    • Reaction conditions: Stirring at room temperature for several hours.
  • Step 3: Purification:
    • Purify the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Major products: Oxidized derivatives with altered functional groups.
  • Reduction:
    • Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Major products: Reduced derivatives with modified functional groups.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
    • Common reagents: Nucleophiles such as amines or thiols.
    • Major products: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide has several applications in scientific research, including:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of bioactive compounds.
  • Medicine:
    • Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

  • Molecular Targets:
    • Binding to specific receptors or enzymes, leading to modulation of their activity.
    • Interaction with cellular components such as DNA or proteins.
  • Pathways Involved:
    • Activation or inhibition of signaling pathways that regulate cellular processes.
    • Induction of apoptosis or other cellular responses.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-(3-chlorophenyl)-N’-(2-hydroxybenzyl)ethanediamide:
    • Similar structure but with a hydroxy group instead of a methoxy group.
    • Different chemical and biological properties.
  • N-(3-bromophenyl)-N’-(2-methoxybenzyl)ethanediamide:
    • Similar structure but with a bromine atom instead of a chlorine atom.
    • Different reactivity and applications.
  • N-(3-chlorophenyl)-N’-(2-methoxyphenyl)ethanediamide:
    • Similar structure but with a phenyl group instead of a benzyl group.
    • Different physical and chemical properties.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYTZBEHNIRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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